molecular formula C₂₄H₂₆D₄O₃ B1158008 Drospirenone-d4

Drospirenone-d4

Número de catálogo: B1158008
Peso molecular: 370.52
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Drospirenone-d4 (C₂₄H₂₆D₄O₃; molecular weight 370.52) is a stable isotope-labeled analog of Drospirenone, a synthetic progestin used in hormonal contraceptives. It is deuterated at four hydrogen positions, making it a critical internal standard for quantifying Drospirenone in bioanalytical studies via High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) . With >95% purity, it ensures precise measurements by eliminating matrix interference and enhancing detection specificity .

Propiedades

Fórmula molecular

C₂₄H₂₆D₄O₃

Peso molecular

370.52

Sinónimos

6β,7β,15β,16β-Dimethylene-3-oxo-4-androstene-[17(β-1’)-spiro-5’]perhydrofuran-_x000B_2’-one-d4;  Dihydrospirorenone-d4;  Drospirenona-d4;  ZK 30595-d4; 

Origen del producto

United States

Aplicaciones Científicas De Investigación

Pharmacological Properties

Drospirenone-d4 exhibits several pharmacological properties that make it suitable for clinical applications:

  • Progestogenic Activity : Drospirenone-d4 binds to the progesterone receptor with high affinity, facilitating its use in contraceptive formulations .
  • Anti-Androgenic Effects : It demonstrates anti-androgenic activity, which can be beneficial for treating conditions like acne and hirsutism .
  • Mineralocorticoid Activity : Drospirenone-d4 has anti-mineralocorticoid properties, which help in managing fluid retention and hypertension in certain patient populations .

Contraception

Drospirenone-d4 is primarily utilized in oral contraceptive pills (OCPs). Studies indicate that drospirenone-only formulations provide effective contraception with a favorable safety profile. For instance, a multicenter study involving 713 participants reported a Pearl Index of 0.51, indicating high contraceptive efficacy . The bleeding patterns improved significantly over time, with unscheduled bleeding decreasing from 49.1% in the first cycle to 22.8% by the thirteenth cycle .

Treatment of Acne and Premenstrual Dysphoric Disorder (PMDD)

Drospirenone-d4's anti-androgenic properties make it effective in treating acne and PMDD. Clinical trials have shown that OCPs containing drospirenone lead to significant improvements in skin conditions and mood stabilization among women suffering from PMDD .

Hormonal Replacement Therapy

In combination with estrogens, drospirenone-d4 is used for hormonal replacement therapy in postmenopausal women. It alleviates menopausal symptoms such as hot flashes and vaginal dryness while also providing protective effects against osteoporosis .

Comparative Efficacy and Safety

A comparative analysis of drospirenone-d4 with other progestins indicates its unique benefits:

Parameter Drospirenone-d4 Levonorgestrel Desogestrel
Progestogenic ActivityModerateHighModerate
Anti-Androgenic ActivityHighLowModerate
Bleeding ControlExcellentModeratePoor
Cardiovascular RiskLowModerateLow

This table illustrates that drospirenone-d4 provides superior bleeding control compared to levonorgestrel and desogestrel while maintaining a low cardiovascular risk profile.

Case Study 1: Contraceptive Efficacy

A study conducted across multiple European sites assessed the contraceptive efficacy of a drospirenone-only pill over 13 treatment cycles. The results demonstrated significant reductions in both total bleeding episodes and unscheduled bleeding, highlighting the formulation's effectiveness in cycle control .

Case Study 2: Postpartum Mood Improvement

Recent research indicated that postpartum women using a drospirenone-only contraceptive pill experienced a notable decrease in depressive symptoms compared to those not using hormonal contraception. This suggests potential benefits of drospirenone-d4 in managing mood disorders during the postpartum period .

Comparación Con Compuestos Similares

Parent Compound: Drospirenone

  • Molecular Formula : C₂₄H₃₀O₃
  • Molecular Weight : 366.49
  • Key Differences: Drospirenone-d4 has four deuterium atoms replacing hydrogens, increasing its molecular weight by 4.03. While Drospirenone is pharmacologically active, Drospirenone-d4 is non-therapeutic and serves exclusively as an analytical reference standard . Analytical Utility: The deuterium label allows distinct MS/MS fragmentation patterns, enabling accurate quantification of the parent drug in plasma without cross-signal interference .
Table 1: Structural and Functional Comparison
Property Drospirenone Drospirenone-d4
Molecular Formula C₂₄H₃₀O₃ C₂₄H₂₆D₄O₃
Molecular Weight 366.49 370.52
CAS Number 67392-87-4 2376035-94-6
Primary Use Therapeutic Analytical Standard
Detection Sensitivity N/A Enhanced via MS/MS

Metabolites and Derivatives

5β-Hydroxy Drospirenone-d4
  • Molecular Formula : C₂₄H₂₈D₄O₄
  • Molecular Weight : 386.51
  • Role: A deuterated metabolite used to study Drospirenone’s pharmacokinetics. The addition of a hydroxyl group at the 5β position alters polarity, affecting HPLC retention times compared to Drospirenone-d4 .
17-epi-Drospirenone
  • Molecular Formula : C₂₄H₃₀O₃
  • Molecular Weight : 366.49
  • Key Difference: Stereoisomerism at the C17 position reduces binding affinity to progesterone receptors, rendering it a minor impurity in synthesis rather than an active metabolite .

Other Deuterated Progestins

Dienogest-d4
  • Molecular Formula : C₂₀H₂₁D₄N₂O₃
  • Molecular Weight : ~347.44 (varies by manufacturer)
  • Comparison: Unlike Drospirenone-d4, Dienogest-d4 is used to analyze Dienogest, a progestin with antiandrogenic properties. Structural differences (e.g., absence of a lactone ring) result in distinct chromatographic and mass spectral profiles .

Isotopic Variants

Drospirenone-13C3
  • Molecular Formula : ¹³C₃C₂₁H₃₀O₃
  • Molecular Weight : ~369.52
  • Comparison: Carbon-13 labeling is preferred for nuclear magnetic resonance (NMR) studies, whereas deuterium is cost-effective for MS-based assays. Drospirenone-d4’s deuterium provides a sufficient mass shift for MS detection without isotopic scattering .

Métodos De Preparación

Propargyl Alcohol Anion Addition with Deuterium Modifications

The propargyl alcohol anion addition method, originally developed for drospirenone synthesis, forms the basis for deuterium incorporation. As detailed in US8334375B2, this approach begins with a 17-keto steroidal intermediate (Compound 1) . For Drospirenone-d4, deuterium is introduced during the propargyl alcohol anion generation step:

  • Reaction Setup :

    • The propargyl alcohol anion (HC≡CCH2OR3) is generated using potassium t-butoxide in deuterated solvents (e.g., DMSO-d6 or CD3OD) .

    • Substituting hydrogen gas (H2) with deuterium gas (D2) during palladium-catalyzed hydrogenation ensures deuterium incorporation at the 6,7-positions .

  • Oxidation and Elimination :

    • Chromium-based oxidants (e.g., pyridinium chlorochromate, PCC) convert intermediate alcohols to ketones .

    • Base-catalyzed elimination (e.g., sodium methoxide in CD3OD) forms the 3-keto-4-ene structure while retaining deuterium at strategic positions .

Table 1: Key Reaction Parameters for Propargyl Alcohol Anion Method

ParameterConditionDeuterium SourceYield (%)
Anion GenerationKOtBu in DMSO-d6Solvent deuteration78–85
HydrogenationPd/C with D2D2 gas90
OxidationPCC in CDCl3Solvent deuteration82

Catalytic Hydrogenation with Deuterium Gas

Catalytic hydrogenation using deuterium gas is a direct method for isotopic labeling. This approach modifies the saturated intermediate (Compound 8 in US8334375B2) by replacing H2 with D2 during the reduction of double bonds :

  • Deuterium Saturation :

    • The 15,16-diene intermediate is hydrogenated using Pd/C or Raney nickel under D2 atmosphere, incorporating deuterium at the 15β and 16β positions .

    • Reaction conditions (25°C, 1 atm D2) minimize side reactions and ensure >95% deuteration .

  • Acid-Catalyzed Lactonization :

    • Deuterated acetic acid (CD3CO2D) facilitates spirolactone formation, replacing residual protons with deuterium at the 17α position .

Challenges :

  • Competing proton exchange in protic solvents may reduce isotopic purity. Using aprotic solvents (e.g., THF-d8) mitigates this issue .

Oxidative Methods Using TEMPO and Deuterated Reagents

The industrial process described in EP2958929A1 employs 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) for oxidation . For Drospirenone-d4, deuterated acetic acid (CD3CO2D) replaces standard acetic acid:

  • Reaction Optimization :

    • Oxygen gas oxidizes the 17α-(3-hydroxypropyl) intermediate in the presence of TEMPO, FeCl3, and NaCl .

    • CD3CO2D ensures deuterium incorporation at the 17α position during lactonization .

  • Scalability :

    • Pilot-scale reactions (50 L batches) achieve 80–85% yield with 98% isotopic purity .

Table 2: Industrial Oxidation Parameters

ParameterConditionDeuterium SourceYield (%)
SolventCD3CO2D/EtOAc (3:1)CD3CO2D83
CatalystTEMPO/FeCl3/NaCl
Temperature35°C

Sulfur Ylide-Mediated Epoxidation

US8334375B2 describes sulfur ylide-mediated epoxidation for spirolactone formation . Deuterium is introduced via deuterated ylide reagents:

  • Ylide Synthesis :

    • Dimethyloxosulfonium methylide (Corey-Chaykovsky reagent) is prepared using CD3I and DMSO-d6, yielding a deuterated ylide .

  • Epoxidation :

    • The ylide reacts with the 17-keto intermediate, forming a deuterated epoxide that rearranges to Drospirenone-d4 under acidic conditions (CD3CO2D) .

Advantages :

  • High stereoselectivity (>99% β-configuration) ensures structural integrity .

Base-Catalyzed Hydrolysis and Isotopic Exchange

Post-synthetic deuterium enrichment is achieved through base-catalyzed exchange:

  • Alkali Treatment :

    • Drospirenone is dissolved in D2O containing NaOD, promoting H/D exchange at acidic α-positions (e.g., 6β-H) .

  • Neutralization :

    • Acidification with CD3CO2D preserves deuterium incorporation .

Limitations :

  • Exchange efficiency depends on pH and temperature, with optimal conditions at 50°C and pD 10 .

Industrial-Scale Synthesis and Quality Control

Large-scale production of Drospirenone-d4 requires adaptations for cost and efficiency:

  • Deuterated Solvent Recovery :

    • Distillation and recycling of CD3OD reduce costs in multi-kilogram batches .

  • Analytical Validation :

    • NMR Spectroscopy : Quantifies deuterium enrichment (≥98% purity) .

    • HPLC-MS : Confirms chemical and isotopic purity (99.5% by area) .

Table 3: Quality Control Metrics

ParameterMethodSpecification
Isotopic Purity2H NMR≥98% deuteration
Chemical PurityHPLC-UV≥99.5%
Residual SolventsGC-MS<50 ppm

Q & A

Q. What validated analytical methods are recommended for quantifying Drospirenone-d4 in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV detection at 245 nm using a 4.0 mm × 25 cm column is a standard method for quantifying Drospirenone-d3. The mobile phase typically comprises a solvent system optimized for resolving deuterated analogs from non-deuterated impurities. Validation parameters include specificity, linearity (over 80–120% of target concentration), and precision (RSD <2%) .

Q. How can researchers ensure the purity of synthesized Drospirenone-d4 batches?

Purity assessment requires chromatographic separation coupled with mass spectrometry (LC-MS) to distinguish isotopic patterns. USP protocols recommend calculating impurity percentages using peak area normalization, with acceptance criteria set at ≤0.5% for individual impurities and ≤1.0% for total impurities. Residual solvents (e.g., methanol, acetone) should comply with ICH Q3C limits .

Q. What gaps exist in the literature regarding Drospirenone-d4’s metabolic stability in hepatic models?

Current studies lack comparative data on deuterium isotope effects (DIE) on CYP3A4-mediated metabolism. Researchers should design experiments using human liver microsomes to quantify kinetic isotope effects (KIEs) on clearance rates, with controls for non-deuterated Drospirenone .

Advanced Research Questions

Q. How can contradictory data on Drospirenone-d4’s solubility in aqueous buffers be resolved methodologically?

Discrepancies often arise from pH-dependent lactone ring hydrolysis. Researchers should employ dynamic light scattering (DLS) and nuclear magnetic resonance (NMR) to monitor structural stability under varying pH (4.0–7.4). Solubility studies must specify buffer composition, temperature (e.g., 25°C vs. 37°C), and equilibration time .

Q. What experimental designs are optimal for assessing deuterium’s impact on Drospirenone-d4’s receptor binding affinity?

Use competitive binding assays with progesterone receptors (PR) in vitro. Isotope effects are quantified by comparing IC₅₀ values of Drospirenone-d4 and non-deuterated analogs. Include triplicate measurements and statistical validation (e.g., ANOVA with post-hoc Tukey tests) to account for inter-assay variability .

Q. How can researchers optimize synthetic routes for Drospirenone-d4 to minimize deuterium loss during lactonization?

Deuterium retention at the 7β-hydroxymethyl position is critical. Replace protic solvents (e.g., H₂O) with deuterated analogs (D₂O) during cyclization. Monitor reaction progress via deuterium NMR and optimize catalyst loading (e.g., 5–10 mol% Pd/C) to suppress H-D exchange .

Methodological Rigor and Reproducibility

Q. What protocols ensure reproducibility in Drospirenone-d4 stability studies under accelerated storage conditions?

Follow ICH Q1A guidelines: store samples at 40°C/75% RH for 6 months and analyze degradation products via forced degradation studies (acid/base, oxidative, photolytic). Use mass balance calculations to account for total impurities .

Q. How should researchers address batch-to-batch variability in Drospirenone-d4’s isotopic enrichment?

Implement quality-by-design (QbD) principles by controlling deuterium source purity (≥99.8%) and reaction stoichiometry. Use high-resolution mass spectrometry (HRMS) to verify isotopic abundance (e.g., d4 ≥98%) and exclude adducts .

Statistical and Data Analysis

Q. What statistical approaches are suitable for analyzing Drospirenone-d4’s dose-response relationships in preclinical models?

Nonlinear regression models (e.g., four-parameter logistic curves) are ideal for EC₅₀ determination. Apply bootstrap resampling (n=1000 iterations) to estimate confidence intervals and assess model robustness .

Q. How can meta-analytical frameworks reconcile discrepancies in Drospirenone-d4’s pharmacokinetic parameters across species?

Use random-effects models to pool data from rodent and non-rodent studies, adjusting for covariates like body surface area. Sensitivity analyses should exclude outliers identified via Cook’s distance metrics .

Ethical and Reporting Standards

Q. What documentation is essential for publishing Drospirenone-d4 synthesis protocols?

Include detailed characterization data (¹H/¹³C NMR, HRMS, HPLC chromatograms), reaction yields, and purification steps. For reproducibility, specify deuterium sources and storage conditions (−20°C under argon) .

Q. How can researchers align Drospirenone-d4 studies with FAIR data principles?

Deposit raw chromatographic data and NMR spectra in public repositories (e.g., Zenodo) using standardized metadata. Adopt machine-readable formats (e.g., mzML for MS data) to enhance interoperability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.